2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile
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Description
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile is a chemical compound that is used in scientific research and experiments. It is a white, crystalline solid with a molecular weight of 303.85 g/mol. It has a melting point of 149-150°C and a boiling point of 253°C. It is soluble in methanol, ethanol, and acetonitrile, and insoluble in water. It has a variety of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antitubercular Potential
A study by Manikannan et al. (2010) revealed that a compound closely related to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile exhibited significant antitubercular activity. The compound demonstrated more potency than ethambutol and pyrazinamide, two commonly used antitubercular drugs.
Fluorescence and Thermal Stability
Suwunwong et al. (2013) studied a compound structurally similar to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile and found it to possess strong blue fluorescence and high thermal stability up to 300°C. This suggests potential applications in materials science, particularly in areas requiring fluorescence and thermal resistance. (Suwunwong, Chantrapromma, & Fun, 2013)
Crystal Structure Analysis
Caracelli et al. (2018) conducted a study on a compound similar to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile, focusing on its crystal structure and forming supramolecular helical chains. This research could provide insights into the design of new materials with specific structural properties. (Caracelli et al., 2018)
Antimicrobial Activity
Guna et al. (2015) synthesized derivatives of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile and tested their antimicrobial properties. The results suggested potential applications in developing new antimicrobial agents. (Guna, Bhadani, Purohit, & Purohit, 2015)
Enzyme Inhibition
Rehman et al. (2013) synthesized compounds related to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile and found them to be relatively more active against certain enzymes like acetylcholinesterase. This points to potential applications in treating diseases related to enzyme dysfunction. (Rehman et al., 2013)
Cytotoxicity and Molecular Structure
Mabkhot et al. (2016) conducted a study on a thiophene-containing compound, structurally related to 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile, investigating its molecular structure and cytotoxic effects. This research could be relevant for the development of new anticancer agents. (Mabkhot et al., 2016)
Chemiluminescence
Watanabe et al. (2010) explored the chemiluminescence of certain dioxetanes, a study relevant for understanding the luminescent properties of related compounds, including 2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile. This has potential applications in bioimaging and diagnostics. (Watanabe et al., 2010)
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESZGDZSPRROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)SC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile |
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